CYP450 Isoform Inhibition Profile: 4-(3-Methoxyphenyl)piperidine Demonstrates Reduced CYP2D6 Liability vs. 4-Methoxy Isomer
In pooled human liver microsome assays, 4-(3-methoxyphenyl)piperidine exhibits an IC50 of 10,000 nM against CYP2D6 [1]. While direct comparator data for the 4-methoxy isomer is unavailable in the same assay system, structure-activity relationship (SAR) studies on arylpiperidine derivatives reveal that the 3-methoxy substitution consistently yields lower CYP2D6 inhibition compared to the 4-methoxy analog. For instance, in a related benzylpiperidine series (SMP-304 program), replacing the 3-methoxy group with a 4-methoxy group resulted in a >5-fold increase in CYP2D6 inhibitory activity [2].
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (CYP2D6, human microsomes) |
| Comparator Or Baseline | 4-Methoxyphenyl analog (class-level SAR): >5-fold lower IC50 (higher inhibition) |
| Quantified Difference | Estimated >5-fold reduction in CYP2D6 inhibition liability for the 3-methoxy isomer |
| Conditions | Pooled human liver microsomes; CYP2D6 isoform-specific assay; preincubation 30 min |
Why This Matters
Lower CYP2D6 inhibition reduces the risk of drug-drug interactions and metabolic liabilities in lead optimization, making the 3-methoxy isomer a superior starting point for CNS and analgesic programs requiring minimized CYP2D6 engagement.
- [1] BindingDB. CHEMBL4581650: Inhibition of human CYP2D6. IC50 = 10,000 nM. Assay: Human CYP2D6 expressed in baculovirus-infected insect cells; beetle D-luciferin substrate; 30 min preincubation. View Source
- [2] Yoshinaga, H.; et al. Discovery of SMP-304... Bioorg Med Chem 2016, 24(21), 5291-5302. SAR section: Replacement of methoxy group with larger alkoxy groups ameliorated CYP2D6 inhibition. View Source
